molecular formula C23H20N2O4S B2575068 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922011-50-5

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2575068
CAS No.: 922011-50-5
M. Wt: 420.48
InChI Key: KUAVTLUMUOLLGR-UHFFFAOYSA-N
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Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic small molecule compound featuring a dibenzo[b,f][1,4]oxazepine core structure linked to a tetrahydronaphthalene sulfonamide group. This structural motif is characteristic of compounds investigated as potent and selective inhibitors of histone deacetylase (HDAC) enzymes . Histone deacetylases play a critical role in epigenetic regulation by modifying chromatin structure and controlling gene expression. Inhibition of HDAC activity leads to an accumulation of acetylated histones and other proteins, which can alter gene transcription, induce cell cycle arrest, promote cellular differentiation, and trigger apoptosis in various cancer cell types . Compounds based on the dibenzo[b,f][1,4]oxazepine scaffold have demonstrated significant research value as tools for probing epigenetic mechanisms in oncology, particularly for investigating hematological malignancies and solid tumors . Furthermore, given that certain HDAC inhibitors are known to cross the blood-brain barrier, this compound may also hold potential for research in neurodegenerative diseases, such as Huntington's disease and other polyglutamine expansion disorders, where epigenetic dysregulation is implicated in pathogenesis . This product is intended for research applications only, including in vitro cell-based assays, target validation studies, and preclinical investigative pharmacology. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care and utilize standard safety protocols.

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-23-19-14-17(10-12-21(19)29-22-8-4-3-7-20(22)24-23)25-30(27,28)18-11-9-15-5-1-2-6-16(15)13-18/h3-4,7-14,25H,1-2,5-6H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAVTLUMUOLLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dibenzo[b,f][1,4]oxazepine core fused with a tetrahydronaphthalene structure and a sulfonamide group. The structural formula can be represented as follows:

C18H19N3O3S\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_3\text{S}

This unique configuration contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of receptor activity.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes that are crucial for various biochemical pathways, impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation: It may bind to receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and signaling pathways.

Anticancer Activity

Recent studies have indicated that the compound exhibits anticancer properties . For instance:

  • Cell Line Studies: In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as Bax and Bad.
Cell LineIC50 (μM)
Hala6.59
A5495.43
Mad-MB4684.81

These findings suggest that the compound could serve as a potential candidate for developing anticancer therapies.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Research indicates that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in microorganisms .

Case Study: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, this compound was evaluated for its anticancer efficacy:

  • Methodology: The study employed MTT assays to determine cell viability in treated versus control groups.
  • Results: The compound significantly reduced cell viability in a dose-dependent manner across multiple cancer cell lines.

Safety Profile

Safety assessments conducted in animal models revealed no significant organ damage at therapeutic doses. This suggests that the compound may have a favorable safety profile for further development .

Comparison with Similar Compounds

Core Heterocycle Variations

a) Dibenzo[b,f][1,4]thiazepine Derivatives
  • Example : 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 29)
    • Key Differences :
  • Heteroatom : Sulfur (thiazepine) vs. oxygen (oxazepine) in the target compound.
  • Biological Relevance : Thiazepine derivatives in –2 exhibit D2 dopamine receptor antagonism, suggesting the target compound’s oxazepine core may modulate selectivity for other targets .
b) Dibenzo[b,f][1,4]oxazepine Derivatives
  • Example : 2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (Compound 10)
    • Key Differences :
  • Substituent : Acetamide group vs. sulfonamide in the target compound.
  • Functional Impact : The sulfonamide’s strong electron-withdrawing nature may enhance hydrogen bonding and solubility compared to acetamide.

Sulfonamide Substituent Variations

a) Aromatic vs. Partially Saturated Systems
  • Example 1 : N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide
    • Key Differences :
  • Substituent : 2,4-Dimethoxybenzene-sulfonamide (fully aromatic) vs. tetrahydronaphthalene-sulfonamide (partially saturated).
  • Example 2 : 5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide

    • Key Differences :
  • Substituent : Thiophene-sulfonamide with chlorine vs. tetrahydronaphthalene-sulfonamide.
  • Electronic Effects : Chlorine’s electronegativity and thiophene’s aromaticity may enhance metabolic stability but reduce solubility compared to the target compound.

Structural and Pharmacokinetic Comparison Table

Compound Name Core Structure Substituent Molecular Weight logP Key Biological Target
Target Compound Dibenzooxazepine 5,6,7,8-Tetrahydronaphthalene-sulfonamide ~436 (estimated) ~4.8–5.4 Unknown (inferred: PPI or GPCR)
N-(4-Methoxybenzyl)-10-methyl-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzoothiazepine 4-Methoxybenzyl-carboxamide 421.1 3.5–4.0 D2 dopamine receptor
2-(4-Fluorophenyl)-N-(11-oxo-dibenzo[b,f][1,4]oxazepin-7-yl)acetamide Dibenzooxazepine 4-Fluorophenyl-acetamide 385.4 3.2–3.8 PEX5-PEX14 interaction
N-(8,10-dimethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzene-sulfonamide Dibenzooxazepine 2,4,6-Trimethylbenzene-sulfonamide 436.53 5.39 Unknown

Q & A

Q. What are the optimal synthetic routes for preparing N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include:
  • Precursor preparation : Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with the oxazepine intermediate under anhydrous conditions (e.g., dichloromethane or DMF as solvents).
  • Coupling reactions : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to facilitate sulfonamide bond formation.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
  • Critical parameters : Maintain inert atmosphere (N₂/Ar), controlled temperatures (0–25°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine).

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
  • NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., sulfonamide proton at δ 10–11 ppm, tetrahydronaphthalene protons at δ 1.5–2.8 ppm).
  • HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular ion confirmation; reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity.
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point (observed range: 180–200°C) and stability .

Q. What solubility and formulation challenges are associated with this compound?

  • Methodological Answer : The compound exhibits low aqueous solubility (<0.1 mg/mL) due to its hydrophobic tetrahydronaphthalene moiety. Strategies to address this include:
  • Co-solvent systems : Use DMSO or PEG-400 for in vitro assays.
  • Solid dispersion : Formulate with polymers like PVP or HPMC to enhance dissolution rates.
  • pH adjustment : Solubility increases slightly in basic buffers (pH >8) due to sulfonamide deprotonation .

Advanced Research Questions

Q. How does the sulfonamide group contribute to enzyme inhibition, and what experimental designs validate this mechanism?

  • Methodological Answer : The sulfonamide group acts as a bioisostere for carboxylic acid, enabling competitive inhibition of enzymes (e.g., carbonic anhydrase or kinase targets). Experimental validation involves:
  • Enzyme kinetics : Measure IC₅₀ values via fluorometric assays (e.g., Z′-LYTE kinase assay) with varying substrate concentrations.
  • X-ray crystallography : Resolve co-crystal structures to identify binding interactions (e.g., hydrogen bonding with active-site residues).
  • Mutagenesis studies : Replace key residues (e.g., Thr199 in carbonic anhydrase) to confirm binding specificity .

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer : Discrepancies often arise from differences in substitution patterns (e.g., methyl vs. ethyl groups). A systematic approach includes:
  • SAR analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., 2-methoxy vs. 4-chloro) to identify critical functional groups.
  • Off-target profiling : Use broad-panel kinase or GPCR assays to assess selectivity (e.g., Eurofins Cerep panels).
  • Computational docking : Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding affinities and rationalize experimental data .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : To improve bioavailability and half-life:
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyloxymethyl) at the sulfonamide nitrogen.
  • Metabolic stability : Assess hepatic microsomal clearance (human/rat) and modify vulnerable sites (e.g., replace labile methyl groups with trifluoromethyl).
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; reduce lipophilicity via polar substituents .

Q. How can computational modeling guide the design of derivatives with enhanced potency?

  • Methodological Answer : Leverage in silico tools to prioritize synthetic targets:
  • QSAR modeling : Train models on IC₅₀ data using MOE or Schrödinger to predict activity of novel derivatives.
  • Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., replacing methoxy with ethoxy).
  • ADMET prediction : Use SwissADME or ADMET Predictor to forecast solubility, CYP inhibition, and hERG liability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in synthetic yields reported across studies?

  • Methodological Answer : Yield variations (e.g., 40–75%) often stem from:
  • Reagent purity : Ensure sulfonyl chloride is freshly distilled to avoid hydrolysis.
  • Catalyst choice : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.
  • Workup protocols : Optimize extraction pH (6–7) to minimize product loss.
  • Statistical DOE : Apply factorial design (e.g., Minitab) to identify critical factors (temperature, solvent polarity) .

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